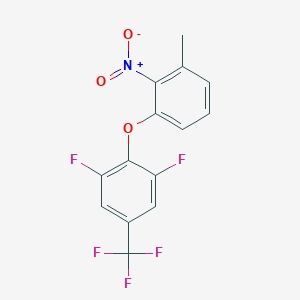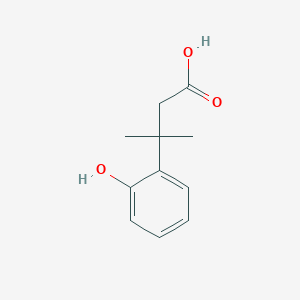
3-(2-Hydroxyphenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with isobutyric acid in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like sulfuric acid, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Formation of 3-(2-oxophenyl)-3-methylbutanoic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Similar structure but with a shorter carbon chain.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains an additional hydroxy group on the propanoic acid chain.
Uniqueness
3-(2-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group provides steric hindrance, influencing its reactivity and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
OXUAHBGWCVQTOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


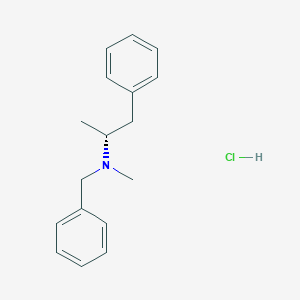
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
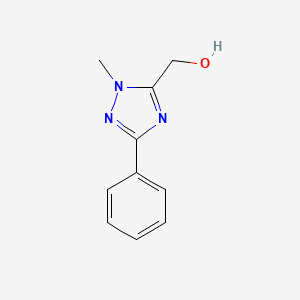
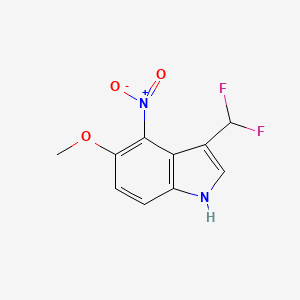
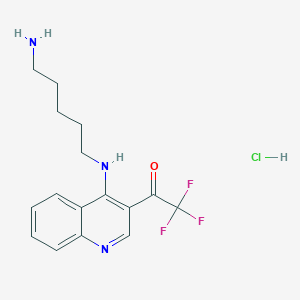
![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
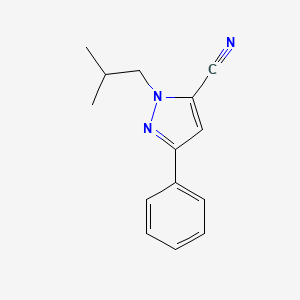
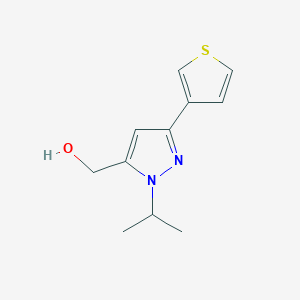
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)

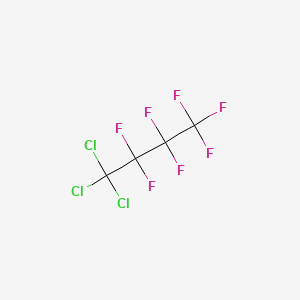
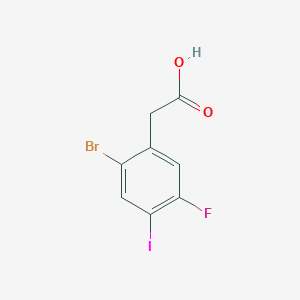
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
